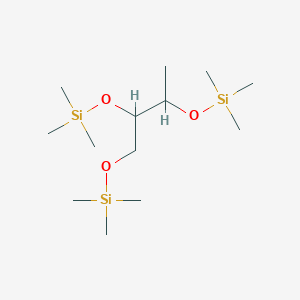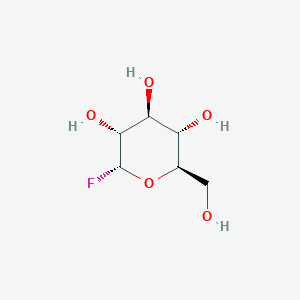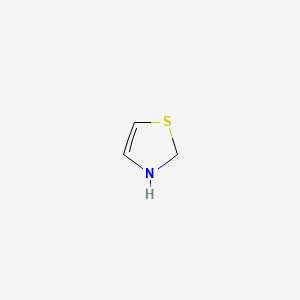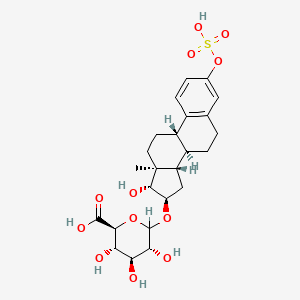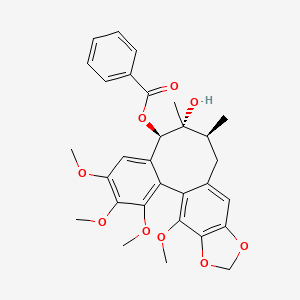
Schizandrer A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Schizandrer A is a natural product found in Schisandra sphenanthera with data available.
Aplicaciones Científicas De Investigación
Cognitive and Neurological Effects
Memory Enhancement and Neuroprotection : Schizandrin A has shown promise in enhancing memory and cognitive functions. It has been effective in ameliorating memory impairments induced by estrogen deficiency in rats (Jiang et al., 2015) and in improving cognitive functions in Alzheimer's disease models (Wang et al., 2021). Additionally, it has shown potential in reversing memory impairment in rats, suggesting a role in enhancing cholinergic function (Egashira et al., 2008).
Neuroprotection Against Excitotoxicity and Ischemia : Schizandrin A has been found to protect neurons from glutamate-induced excitotoxicity, suggesting its role in neuroprotective mechanisms through oxidative stress modulation and mitochondrial pathway (Cheng et al., 2008). It also exhibits protective effects against oxygen and glucose deprivation/reperfusion-induced cell injury in rat cortical neurons, potentially affecting ischemic injury recovery (Wang et al., 2014).
Cancer Research
Anticancer Properties : Schizandrin A has demonstrated inhibitory effects on the proliferative and motional phenotypes of breast cancer cells (Yan & Guo, 2020). It also exhibits growth inhibition and cell cycle arrest in breast cancer cells, highlighting its potential as an antiproliferative agent (Kim et al., 2010). Additionally, Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis, and autophagy (Zhu et al., 2021).
Reversal of Multidrug Resistance in Cancer Cells : Schizandrin A has been found effective in reversing P-glycoprotein-mediated multidrug resistance in cancer cells, potentially through the inhibition of both the function and expression of P-glycoprotein and total protein kinase C (Huang et al., 2008).
Other Therapeutic Applications
Anti-Inflammatory and Antioxidant Effects : Schizandrin A exhibits anti-neuroinflammatory properties by upregulating phase II detoxifying/antioxidant enzymes in microglia (Park et al., 2013). It also protects against lipopolysaccharide-induced injury in H9c2 cells by downregulating Smad3, showing potential in myocardial tissue recovery (Zhang et al., 2019).
Photoprotection and Skin Cell Protection : Schizandrin B protects against UVB-induced damage in skin cells by inhibiting inflammatory pathways, suggesting its utility in photoprotection (Gao et al., 2017).
Inhibition of Mucin Secretion in Respiratory Diseases : Schizandrin has shown potential in inhibiting ATP-induced mucin secretion from airway epithelial cells, indicating its application in treating inflammatory airway diseases (Heo et al., 2006).
Treatment of Hepatic and Psychological Disorders : Schizandrin ameliorates behavioral disorders in hepatic injury mice, suggesting its effectiveness in treating anxiety and depression-like behavior in chronic liver injury (Yan et al., 2021).
Propiedades
Número CAS |
82042-38-4 |
|---|---|
Nombre del producto |
Schizandrer A |
Fórmula molecular |
C30H32O9 |
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate |
InChI |
InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28+,30+/m0/s1 |
Clave InChI |
UFCGDBKFOKKVAC-HYSLPFRTSA-N |
SMILES isomérico |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
SMILES canónico |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3 |
Sinónimos |
gomisin C gomisin-G PC 315 PC-315 PC315 cpd schisantherin A schizandrer A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



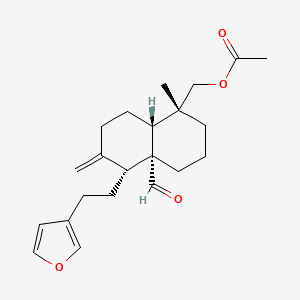
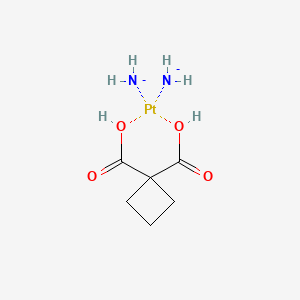
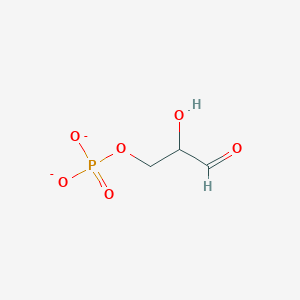
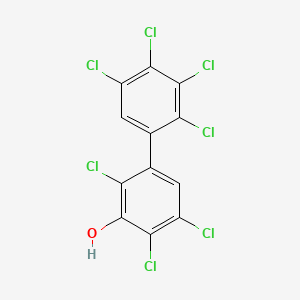
![4-[4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]morpholine](/img/structure/B1197242.png)
![2-(2,4-dioxo-3-thiazolidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B1197243.png)
![4-[[[[8-[(1-Tert-butyl-5-tetrazolyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1197244.png)
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1197246.png)
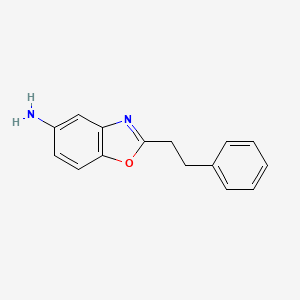
![4-[(4-Phenyl-2-thiazolyl)amino]-benzenesulfonamide](/img/structure/B1197250.png)
